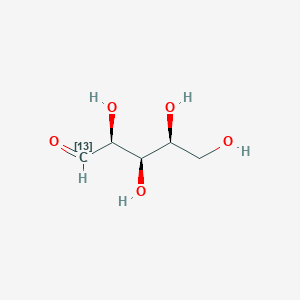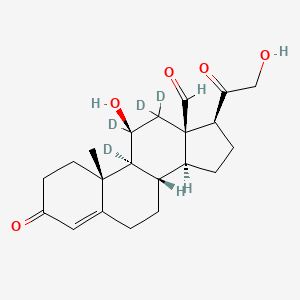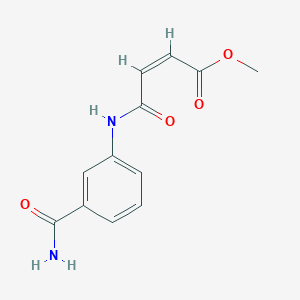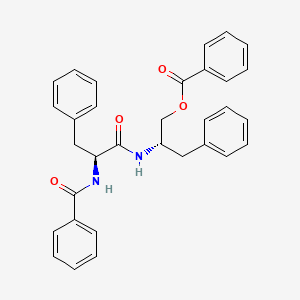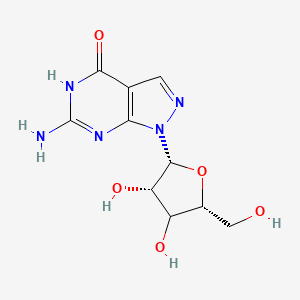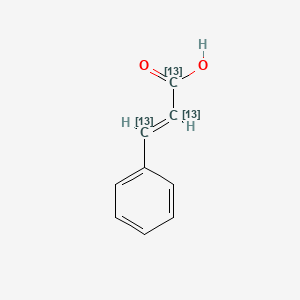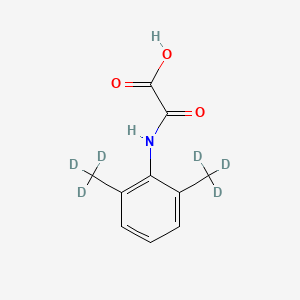
Lidocaine impurity 5-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine impurity 5-d6 is a deuterium-labeled derivative of Lidocaine impurity 5. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine impurity 5-d6 involves the incorporation of deuterium into the molecular structure of Lidocaine impurity 5. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The production is carried out under stringent quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lidocaine impurity 5-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with reduced functional groups .
Applications De Recherche Scientifique
Lidocaine impurity 5-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products
Mécanisme D'action
Lidocaine impurity 5-d6 exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby acting as a local anesthetic. This mechanism involves the blockade of sodium channels, preventing the transmission of pain signals to the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine impurity 5: The non-deuterated analog of Lidocaine impurity 5-d6.
Lidocaine impurity D: Another impurity of Lidocaine with different structural characteristics.
Lidocaine ibuprofenate: A lidocaine-based ionic liquid with anti-inflammatory properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise quantitation and tracing in various analytical applications. This makes it a valuable tool in drug development and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |
Clé InChI |
JFTAPSBIODPQJN-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
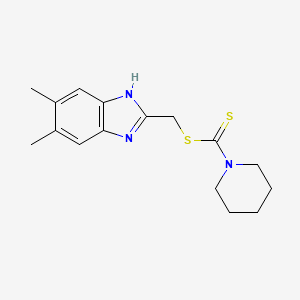

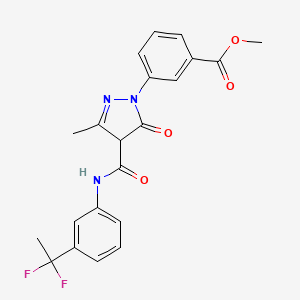

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
